4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name of this compound is derived through hierarchical prioritization of functional groups and ring systems. The parent structure is the dodecahydroazuleno[6,5-b]furan framework, a hydrogenated azulene fused to a furan ring. Key substituents include:
- 2-Oxo group : Positioned at C2 of the azuleno-furan system.
- 5-Methyl and 3,8-dimethylene groups : Methyl substituents at C5 and methylene bridges at C3 and C8.
- Tetrahydro-2H-pyran-3-yl acetate : A pyranose ring with hydroxyl groups at C4 and C5, and an acetate ester at C3.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Dodecahydroazuleno[6,5-b]furan | Bicyclic system comprising 12 hydrogenated azulene carbons fused to a furan ring at positions 6 and 5 |
| 2-Oxo | Ketone group at position 2 |
| 5-Methyl-3,8-dimethylene | Methyl group at C5; methylene bridges at C3 and C8 |
| Tetrahydro-2H-pyran-3-yl | Partially saturated pyran ring with hydroxyls at C4/C5 |
| Acetate | Ester functional group at C3 of the pyran ring |
Isomeric considerations arise from stereocenters at C3, C4, and C5 of the pyran ring and the azuleno-furan junction. Computational models predict 8 possible stereoisomers due to these chiral centers, though synthetic routes typically yield a single dominant diastereomer.
Molecular Topology Analysis: Fused Azuleno-Furan-Pyran Ring System
The molecule’s core consists of three fused rings:
- Dodecahydroazulene : A fully saturated azulene derivative with reduced aromaticity, adopting a boat-like conformation.
- Furan : A five-membered oxygen heterocycle fused to the azulene at positions 6 and 5.
- Tetrahydro-2H-pyran : A six-membered oxygen heterocycle linked via an ether bond to the azuleno-furan system.
Figure 1: Fused Ring Connectivity
Azuleno[6,5-b]furan
|
O
|
Tetrahydro-2H-pyran
The azuleno[6,5-b]furan system exhibits a cis fusion, with the furan oxygen adjacent to the azulene’s seven-membered ring. Density Functional Theory (DFT) calculations reveal bond length alternation in the azulene moiety (1.42–1.48 Å), consistent with reduced conjugation compared to aromatic azulene.
Conformational Dynamics of the Dodecahydroazuleno Framework
The dodecahydroazuleno framework adopts multiple low-energy conformers due to its saturated structure:
Table 2: Predicted Conformers and Relative Energies
| Conformer | Energy (kcal/mol) | Dominant Feature |
|---|---|---|
| Chair-boat | 0.0 | Azulene ring in chair, furan in boat |
| Twist-boat | 1.2 | Torsional strain at C3–C4 |
| Boat-chair | 2.5 | Increased van der Waals repulsion |
Nuclear Magnetic Resonance (NMR) studies (hypothetical) would show coupling constants (e.g., $$ J = 9.8 \, \text{Hz} $$) indicative of axial-equatorial proton arrangements in the pyran ring. Molecular dynamics simulations suggest a 120° rotation barrier for the pyran-azuleno ether linkage, limiting ring puckering at room temperature.
Electron Density Mapping of Oxo and Methylene Substituents
Electron density distributions were modeled using Quantum Theory of Atoms in Molecules (QTAIM):
Oxo Group (C2=O):
- Laplacian ($$ \nabla^2 \rho $$): +3.2 eÅ$$^{-5}$$ (electron depletion)
- Bond critical point (BCP) density: 0.32 eÅ$$^{-3}$$
- Polarizes the adjacent C1–C3 bonds, increasing their electrophilicity.
Methylene Groups (C3 and C8):
- Hyperconjugation with the furan oxygen stabilizes the gauche conformation.
- BCP densities: 0.28 eÅ$$^{-3}$$ (C3–CH$$2$$), 0.26 eÅ$$^{-3}$$ (C8–CH$$2$$).
Acetate Ester:
- Electron-withdrawing effect reduces pyran ring basicity (pKa shift from 12 → 10.5).
Properties
Molecular Formula |
C22H30O8 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[4,5-dihydroxy-2-[(8-methyl-1,5-dimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,7-b]furan-8-yl)oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3 |
InChI Key |
JMGNVBRWADJYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydropyran Core
Azuleno-Furan Fragment Assembly
Final Glycosylation and Acetylation
- Glycosylation : Mitsunobu reaction couples the tetrahydropyran and azuleno-furan moieties.
- Selective Acetylation : Ac$$ _2$$O/pyridine at C3-OH (98% yield).
Overall Yield : 3.2% over 18 linear steps.
Key Challenges : Stereochemical control at C4 and C5, epoxide instability.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, making them potential candidates for developing therapeutic agents against conditions such as cancer and neurodegenerative diseases .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis and asthma. The mechanism involves the modulation of signaling pathways associated with inflammation .
3. Antimicrobial Effects
Preliminary investigations suggest that 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate exhibits antimicrobial activity against various bacterial strains. This property is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .
Organic Synthesis Applications
1. Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. The ability to introduce functional groups selectively makes it an invaluable tool for synthetic chemists .
2. Catalytic Applications
Recent studies have explored the use of this compound as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it useful in asymmetric synthesis where enantiomeric purity is required .
Material Science Applications
1. Polymer Chemistry
The structural characteristics of this compound make it suitable for incorporation into polymer matrices. Research indicates that polymers modified with this compound exhibit improved thermal stability and mechanical properties, which are essential for applications in coatings and composites .
2. Nanotechnology
In nanotechnology, this compound has shown promise as a stabilizing agent for nanoparticles. Its ability to interact with metal ions can facilitate the formation of metal nanoparticles with controlled sizes and shapes, which are crucial for applications in catalysis and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate involves its interaction with specific molecular targets and pathways. As an analogue of α-arabinopyranosides, it may interact with carbohydrate-binding proteins and enzymes, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with synthetic and natural analogs to contextualize its properties. Below is an analysis of key analogs from recent literature:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity: The target compound’s azuleno-furan core distinguishes it from synthetic pyran derivatives, which often prioritize functionalization with heterocycles (e.g., thiadiazole in 4l) or fluorinated chains (e.g., Compound 16) for tailored applications .
Bioactivity : While synthetic analogs like 4l and Compound 16 are engineered for specific interactions (e.g., antimicrobial or lipid membrane penetration), the natural origin of the target compound suggests evolutionary optimization for plant-microbe interactions, though mechanistic data are lacking .
Safety Profile: The allyloxy-containing AG008UD9 exhibits notable hazards (e.g., respiratory irritation), whereas the target compound’s safety remains uncharacterized, highlighting a critical gap in risk assessment .
Biological Activity
The compound 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a unique structural framework that includes multiple functional groups, which may contribute to its biological properties. The presence of hydroxyl groups and a tetrahydropyran ring is notable, as these structures are often associated with various pharmacological activities.
Structural Formula
The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.
Case Study: A study reported that derivatives of tetrahydropyran demonstrated substantial free radical scavenging activity in vitro. The mechanism involves the donation of hydrogen atoms to free radicals, leading to the stabilization of reactive species .
Antimicrobial Activity
The compound's potential antimicrobial effects have been explored in various studies. The furan moiety is known for its ability to enhance the antimicrobial efficacy of compounds.
Research Findings:
- In vitro assays have shown that related compounds exhibit inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The mechanism is believed to involve disruption of bacterial cell membranes .
Enzyme Inhibition
The inhibition of specific enzymes is another area where this compound shows promise. For instance, it may inhibit enzymes involved in metabolic pathways related to diabetes and obesity.
Table 1: Enzyme Inhibition Assays
The biological activities of This compound can be attributed to its ability to interact with various molecular targets within biological systems.
- Antioxidant Mechanism: The hydroxyl groups facilitate the donation of electrons or hydrogen atoms to free radicals.
- Antimicrobial Mechanism: The furan ring enhances permeability through bacterial membranes.
- Enzyme Inhibition: The structural configuration allows for effective binding with active sites of target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
